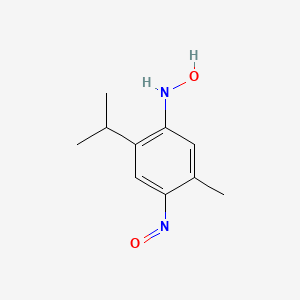![molecular formula C22H21N7O B2557018 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 587010-66-0](/img/structure/B2557018.png)
2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characteristics
Research has shown various methods and structural characteristics of compounds related to 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide. For instance, Yi-Qiu Yang et al. (2017) synthesized structures with multiple nitrogen atoms capable of forming coordinate bonds with metal ions, useful in targeted delivery of nitric oxide to biological sites such as tumors (Yang et al., 2017). Similarly, L. Pilkington et al. (2016) described the synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines, highlighting efficient synthesis routes for nitrogen analogues of bioactive compounds (Pilkington et al., 2016).
Potential Biological Applications
The structures related to 2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide have demonstrated a range of biological applications. A study by J. Yadav et al. (2008) explored the synthesis of quinoxalines with potential pharmaceutical applications (Yadav et al., 2008). Additionally, Reinner O. Omondi et al. (2021) examined the role of π-conjugation in carboxamide palladium(II) complexes, which could be relevant in designing compounds for cancer therapy (Omondi et al., 2021).
Cytotoxicity and Antimicrobial Properties
Several studies have also focused on the cytotoxicity and antimicrobial properties of these compounds. For instance, T. Goněc et al. (2012) evaluated the activity of substituted quinoline-2-carboxamides against mycobacterial species, showing their potential as antimicrobial agents (Goněc et al., 2012). Joyce Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridine derivatives for antiproliferative activity, indicating their potential use in cancer therapy (Hung et al., 2014).
Metabolic Activation Studies
Research on the metabolic activation of similar heterocyclic compounds provides insights into their potential biological interactions. R. Turesky et al. (1990, 1991, 2002) conducted extensive studies on the metabolism of heterocyclic aromatic amines, contributing to the understanding of how these compounds could be activated or processed in biological systems (Turesky et al., 1990), (Turesky et al., 1991), (Turesky et al., 2002).
properties
IUPAC Name |
2-amino-N-cyclopentyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-7-1-2-8-15)19-21(28-17-10-4-3-9-16(17)27-19)29(20)25-13-14-6-5-11-24-12-14/h3-6,9-13,15H,1-2,7-8,23H2,(H,26,30)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZUOHTPZBCK-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)





![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)